N-Methyl-2-nitrosobenzamide
Description
Contextualization within Aromatic Nitroso Compound Chemistry
Aromatic C-nitroso compounds, such as N-Methyl-2-nitrosobenzamide, are a fascinating class of molecules characterized by a nitroso group (-N=O) attached to an aromatic ring. at.uaresearchgate.net A distinctive feature of many aromatic C-nitroso compounds is their existence in a monomer-dimer equilibrium. at.uawikipedia.org In the solid state, they often exist as colorless or pale yellow dimers (azodioxy compounds), while in solution or at higher temperatures, they tend to form deep green or blue monomers. at.uawikipedia.org This equilibrium is influenced by factors like temperature, concentration, and the nature of substituents on the aromatic ring. wikipedia.orgacs.org
The electronic properties of the aromatic ring significantly impact the behavior of the nitroso group. acs.org Electron-withdrawing groups tend to favor the formation of dimers in the solid state. acs.org The chemistry of these compounds is rich and varied, encompassing reactions like Diels-Alder additions and condensations with active methylene (B1212753) groups. wikipedia.org
Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Chemical Research
The benzamide scaffold is a fundamental structural motif in organic and medicinal chemistry. mdpi.com This framework, consisting of a benzene (B151609) ring attached to an amide functional group, is present in a wide array of biologically active molecules and serves as a versatile building block in organic synthesis. mdpi.comacs.orgacs.org The stability and relative ease of synthesis from commercially available materials make benzamide derivatives attractive targets for chemical investigation. mdpi.com
The amide bond within the benzamide structure is a crucial feature, and its formation is a key transformation in the synthesis of numerous organic compounds. mdpi.com Researchers have extensively explored the derivatization of the benzamide scaffold to create libraries of compounds with diverse functionalities and to study structure-activity relationships. mdpi.comacs.org The ability to introduce various substituents onto the benzene ring and the amide nitrogen allows for the fine-tuning of the molecule's properties for specific applications in materials science and medicinal chemistry. mdpi.comacs.orgrsc.org
Historical Perspectives on Aromatic Nitroso Chemistry
The study of aromatic nitroso compounds has a long history, dating back to the 19th century. In 1874, Adolf von Baeyer first synthesized nitrosobenzene, a prototypical aromatic nitroso compound. wikipedia.org Early research was captivated by the distinct colors exhibited by these compounds, which was later understood to be due to the monomer-dimer equilibrium. acs.org
The early 20th century saw the application of electronic theories of valency to understand the nature of nitroso compounds, aided by techniques like dipole moment measurements. acs.org A significant challenge in the early days was the isolation of primary and secondary nitrosoalkanes, which were initially thought to be too unstable due to their tendency to isomerize to oximes. acs.orgnih.gov However, successful synthetic methods were eventually developed. acs.org Systematic structural studies using crystallography and spectroscopy began in earnest from 1948 onwards, providing deeper insights into the structures of both the monomeric and dimeric forms. acs.org
Overview of Research Trends in Substituted Nitrosobenzamides
Research into substituted nitrosobenzamides is driven by the diverse chemical and potential biological properties conferred by the combination of the nitroso group and the benzamide scaffold. The introduction of various substituents on the aromatic ring and the amide nitrogen allows for the exploration of a wide chemical space.
Current research often focuses on the synthesis of novel substituted nitrosobenzamides and the investigation of their reactivity. For instance, studies have explored the synthesis of N-substituted derivatives and the impact of these substitutions on the compound's properties. The nitro group at the ortho position, as seen in 2-nitrobenzamide (B184338) derivatives, can influence the molecule's reactivity and potential as a directing group in certain chemical transformations.
Furthermore, research delves into the potential applications of these compounds as intermediates in the synthesis of more complex molecules, including those with potential pharmacological relevance. evitachem.com The ability of the nitroso group to undergo various transformations makes these compounds valuable precursors in organic synthesis.
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound focuses on its synthesis, chemical properties, and its role as a model compound for studying the fundamental aspects of aromatic nitroso chemistry. While specific research on this compound is not as extensive as for some other nitroso compounds, its structure provides a platform to investigate the interplay between the N-methylamide and the ortho-nitroso group on the benzamide framework.
The compound serves as a subject for understanding the monomer-dimer equilibrium characteristic of nitrosoarenes. at.uaacs.org Spectroscopic and computational studies can provide valuable data on the structural and electronic properties of both the monomeric and dimeric forms. The synthesis of this compound and its derivatives also contributes to the broader field of synthetic methodology for this class of compounds.
While direct applications are not extensively documented in publicly available research, the fundamental knowledge gained from studying this compound can inform the design and synthesis of other substituted nitrosobenzamides with specific, targeted functionalities for applications in materials science or as synthetic intermediates.
Structure
3D Structure
Properties
CAS No. |
144366-37-0 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-methyl-2-nitrosobenzamide |
InChI |
InChI=1S/C8H8N2O2/c1-9-8(11)6-4-2-3-5-7(6)10-12/h2-5H,1H3,(H,9,11) |
InChI Key |
UCYNRRUZFFWUFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N=O |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 2 Nitrosobenzamide
Direct Nitrosation Approaches for Aromatic Systems
Direct nitrosation involves the substitution of a hydrogen atom on the aromatic ring with a nitroso group. This can be achieved through either electrophilic or radical pathways, with the former being more common for synthetic applications.
For the synthesis of N-Methyl-2-nitrosobenzamide, the N-methylamide group (-CONHCH₃) on the benzene (B151609) ring acts as an ortho-, para-directing group, thereby favoring the substitution at the desired 2-position. However, the amide group is only moderately activating, and strong acidic conditions are typically required to generate a sufficient concentration of the nitrosonium electrophile.
The generation of the electrophile is a critical step. Nitrous acid is usually formed by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). wikipedia.org
Table 1: Common Reagent Systems for Electrophilic Nitrosation
| Nitrosating Agent Source | Acid Catalyst | Electrophile | Typical Conditions |
|---|---|---|---|
| Sodium Nitrite (NaNO₂) | Sulfuric Acid (H₂SO₄) | NO⁺ (Nitrosonium ion) | Low temperature (0-5 °C), aqueous solution |
| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | NOCl (Nitrosyl chloride) | Low temperature, aqueous solution |
| Alkyl Nitrites (e.g., t-BuONO) | Acidic Medium | NO⁺ | Room temperature, organic solvents |
A significant challenge in electrophilic nitrosation is that the product, a nitrosoarene, is often more reactive than the starting material, which can lead to further reactions. marquette.edu However, the strong electron-withdrawing nature of the nitroso group tends to deactivate the ring towards further electrophilic attack, generally preventing multiple nitrosations. rsc.org
Radical nitrosation involves the reaction of an aromatic system with a nitrosyl radical (•NO). This pathway is less common for the synthesis of specific isomers like this compound due to the lower selectivity of radical reactions compared to their electrophilic counterparts. Sources of nitrosyl radicals include the thermal or photochemical decomposition of compounds like alkyl nitrites or dinitrogen tetroxide (N₂O₄), which exists in equilibrium with nitrogen dioxide (•NO₂). acs.org
The mechanism could involve the addition of a nitrosyl radical to the aromatic ring, followed by oxidation of the resulting cyclohexadienyl radical. The regioselectivity of such a reaction on a substituted benzene ring like N-methylbenzamide would be difficult to control, likely leading to a mixture of ortho, meta, and para isomers. Gas-phase studies have explored the reaction of aromatic radical cations with nitrogen dioxide, which can be considered a related process. acs.orgresearchgate.net
Controlled Oxidation of Aromatic Amines and Hydroxylamines
An alternative and often more controlled route to nitrosoarenes is the oxidation of appropriately substituted precursors, namely aromatic amines and hydroxylamines.
The direct oxidation of the primary aromatic amine, N-Methyl-2-aminobenzamide, to the corresponding nitroso compound is a challenging transformation. Powerful oxidizing agents typically convert primary arylamines to nitro compounds or lead to complex polymerization products. However, specific reagents under carefully controlled conditions can yield the desired nitroso product. Reagents such as Caro's acid (peroxymonosulfuric acid, H₂SO₅) have been used for this purpose. The reaction must be carefully monitored to prevent over-oxidation.
The oxidation of N-arylhydroxylamines is one of the most reliable and widely used methods for the preparation of nitrosoarenes. wikipedia.org This methodology would involve the initial synthesis of the N-Methyl-2-hydroxylaminobenzamide precursor, followed by its mild oxidation. The oxidation is typically clean and high-yielding.
The precursor itself can be prepared via the selective reduction of N-Methyl-2-nitrobenzamide. Once the hydroxylamine (B1172632) is obtained, various mild oxidizing agents can effect the conversion to the nitroso compound.
Table 2: Reagents for the Oxidation of Arylhydroxylamines to Nitrosoarenes
| Oxidizing Agent | Typical Solvent(s) | Conditions |
|---|---|---|
| Ferric Chloride (FeCl₃) | Water, Ethanol | Room Temperature |
| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid / Water | Low Temperature |
| Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | Room Temperature |
Selective Reduction of Aromatic Nitro Compounds
The synthesis of this compound can also be approached via the selective reduction of its corresponding nitro precursor, N-Methyl-2-nitrobenzamide. This method is attractive because aromatic nitro compounds are often readily available. However, the reduction of a nitro group can proceed through several intermediates (nitroso, hydroxylamine) to the final amine product. Therefore, stopping the reduction at the nitroso stage requires carefully chosen reagents and reaction conditions.
Common reducing agents like H₂/Pd-C or LiAlH₄ will typically reduce the nitro group completely to the amine. For selective reduction to the nitroso stage, milder or more specific methods are necessary.
Table 3: Reagents and Methods for Selective Reduction of Nitroarenes to Nitrosoarenes
| Reagent/Method | Conditions | Comments |
|---|---|---|
| Zinc dust | Aqueous NH₄Cl | Mild conditions, pH control is crucial |
| Tin(II) chloride (SnCl₂) | Ethanolic HCl | Stoichiometry and temperature must be carefully controlled |
| Electrochemical Reduction | Controlled potential electrolysis | Allows for precise control over the reduction extent |
The success of this method depends heavily on the ability to halt the reaction after the transfer of two electrons to the nitro group. The this compound product is itself reducible, making this a delicate process that often requires continuous monitoring to achieve a reasonable yield.
Partial Reduction of N-Methyl-2-nitrobenzamide to the Nitroso Analogue
The partial reduction of N-Methyl-2-nitrobenzamide presents a significant chemical challenge, as the reduction of a nitro group can proceed through several intermediates, including nitroso, hydroxylamino, and ultimately the amino group. Achieving a selective reduction that stops at the nitroso stage requires mild and controlled reducing agents. While the complete reduction of aromatic nitro groups in the presence of an amide has been achieved using reagents like hydrazine (B178648) hydrate (B1144303) under pressure, this method typically leads to the corresponding amine.
The direct route of reducing the nitro compound to the corresponding nitroso derivative is a known pathway in the reduction of nitroarenes. However, isolating the nitroso intermediate can be difficult due to its reactivity and the potential for further reduction.
Optimization of Reducing Agents for Nitroso Group Formation
A variety of reducing agents have been explored for the reduction of nitro groups, and their optimization is crucial for selectively forming the nitroso analogue. The choice of reagent and reaction conditions can significantly influence the product distribution. For the reduction of a model nitroaniline substrate, several systems have been investigated, providing insights that could be applicable to N-Methyl-2-nitrobenzamide.
For instance, the Zn/AcOH system has shown high efficacy, yielding the desired amino product in 88% yield in a related reaction. Other systems, such as Zn/HCl, have also been explored. In contrast, reagents like NiCl₂/NaBH₄ and Raney Ni/H₂ were found to be less effective, resulting in lower yields of the desired product. The optimization of these conditions, including temperature and equivalents of the reducing agent, is critical to favor the formation of the nitroso intermediate over the fully reduced amine.
Table 1: Comparison of Reducing Agents for a Model Nitroaniline Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Zn/NH₄Cl | Methanol (B129727) | RT | - | Low |
| 2 | Zn/HCl | - | 50 | 20 | Moderate |
| 3 | Zn/AcOH | - | 50 | 20 | 88 |
| 4 | NiCl₂/NaBH₄ | - | - | - | Low |
| 5 | Raney Ni/H₂ | - | - | - | Low |
This table is illustrative and based on a model substrate; specific conditions for N-Methyl-2-nitrobenzamide may vary.
Chemical Transformation from Related Benzamide (B126) Scaffolds
An alternative to the reduction of a nitro group is the direct introduction of a nitroso group onto an N-methylbenzamide backbone or the conversion of another functional group to the nitroso moiety.
Introduction of Nitroso Group onto N-Methylbenzamide Derivatives
The direct nitrosation of an aromatic ring is a well-established method for synthesizing nitroso compounds. For N-methylbenzamide derivatives lacking a nitro group, a nitrosating agent can be employed to introduce the nitroso functionality. One effective reagent for this transformation is tert-butyl nitrite (TBN). TBN has been successfully used for the N-nitrosation of N-alkyl amides. This approach offers a direct route to the target compound from a more readily available starting material. The reaction typically proceeds under mild conditions and can be highly selective.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous reagents, minimizing waste, and employing more efficient reaction conditions.
The use of tert-butyl nitrite for nitrosation aligns with green chemistry principles as it can often be used under solvent-free conditions, reducing the use of volatile organic compounds. Additionally, the development of catalytic methods for both the partial reduction of the nitro group and the direct nitrosation of the aromatic ring is a key area of research. Catalytic processes, especially those using non-noble metals, can reduce the stoichiometric waste associated with traditional reducing agents. Furthermore, exploring the use of environmentally benign solvents and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, can contribute to a greener synthesis of this compound. The selection of starting materials from renewable resources and the design of synthetic routes with high atom economy are also central tenets of green chemistry that can be applied to the production of this compound.
Chemical Reactivity and Mechanistic Insights of N Methyl 2 Nitrosobenzamide
Reactivity of the Nitroso Functional Group
The nitroso group is a highly reactive functional group known for its vibrant color (typically green or blue in its monomeric form) and its versatile role in organic synthesis. Its electronic structure and ability to participate in a wide range of reactions make it a point of significant chemical interest.
Dimerization and Oligomerization Phenomena
A characteristic feature of aromatic C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. mdpi.comresearchgate.net In the solid state, N-Methyl-2-nitrosobenzamide is expected to exist predominantly as a colorless or pale-yellow dimer. mdpi.com This dimer is an azodioxy compound (also referred to as an azoxy dimer), which can exist in cis and trans isomeric forms.
Upon dissolution in an organic solvent or upon gentle heating, this equilibrium typically shifts towards the monomeric form. researchgate.net The monomeric this compound would be intensely colored, likely blue or green. mdpi.com This reversible dimerization is a key physicochemical property of nitrosoarenes, with the position of the equilibrium being influenced by factors such as solvent polarity, temperature, and concentration. ua.edu The photodissociation of dimers into monomers can also be induced by UV irradiation at low temperatures. mdpi.com
Redox Chemistry: Controlled Oxidation and Reduction Processes
The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to both oxidation and reduction.
Electrochemical Behavior and Reduction Potentials
The electrochemical reduction of aromatic nitroso compounds is a well-studied process that occurs in multiple steps. dtic.mil Based on analogous compounds, the reduction of this compound is expected to proceed through a series of electron and proton transfer reactions. dtic.milresearchgate.net
| Reduction Step | Product Formed | Electrons Transferred (Overall) |
| 1 | This compound Radical Anion | 1e⁻ |
| 2 | N-Methyl-2-(hydroxyamino)benzamide | 2e⁻, 2H⁺ |
| 3 | N-Methyl-2-aminobenzamide | 4e⁻, 4H⁺ |
Oxidation to Nitro and Nitroso-Dimer Species
C-nitroso compounds can be readily oxidized to their corresponding nitro derivatives. nih.gov This oxidation can often be a competing reaction during the synthesis of the nitroso compound itself. nih.govacs.org Therefore, this compound is expected to be oxidized to N-Methyl-2-nitrobenzamide using suitable oxidizing agents. The formation of the azodioxy dimer is also a form of oxidative dimerization.
Cycloaddition Reactions (e.g., Diels-Alder type)
The nitroso group is a powerful dienophile and readily participates in [4+2] cycloaddition reactions, known as Nitroso Diels-Alder reactions. nih.govwikipedia.org In these reactions, the N=O double bond acts as the 2π component, reacting with a conjugated diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-1,2-oxazine. acs.org
This compound would be expected to react efficiently with various 1,3-dienes. The reaction is typically characterized by high regio- and stereoselectivity. nih.gov The reactivity of the nitrosoarene can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
| Diene | Expected Product Type |
| 1,3-Butadiene | Substituted 3,6-dihydro-1,2-oxazine |
| Cyclopentadiene | Bicyclic oxazine (B8389632) adduct |
| Furan | Furan-based bicyclic oxazine adduct |
This reactivity provides a direct route to complex nitrogen- and oxygen-containing heterocycles, which are valuable intermediates in organic synthesis. nd.edu
Nucleophilic and Electrophilic Interactions at the Nitroso Center
The nitroso group can be compared to a carbonyl group in its reactivity towards nucleophiles and electrophiles. at.ua
Nucleophilic Attack: The nitrogen atom of the nitroso group is electron-deficient and thus electrophilic. It is susceptible to attack by a wide range of nucleophiles. Studies on similar compounds show that nucleophiles like primary and secondary amines, as well as sulfur nucleophiles such as thiols (e.g., cysteine), readily react at the nitroso nitrogen. rsc.orgresearchgate.net This reaction often results in the transfer of the nitroso group or the formation of new N-N or N-S bonds.
Electrophilic Attack: The oxygen atom of the nitroso group possesses lone pairs of electrons and is therefore a nucleophilic center. It can be attacked by electrophiles. While less common than nucleophilic attack at the nitrogen, this mode of reactivity is known, for instance, in reactions with strong Lewis acids which can coordinate to the oxygen.
Reactivity of the Benzamide (B126) Moiety
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the N-methylbenzamide core and the ortho-nitroso substituent. The electronic and steric properties of these groups influence the stability of the amide bond and the susceptibility of the aromatic ring to chemical transformations.
Amide Bond Stability and Chemical Transformations
The amide bond is generally characterized by its high stability, a consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bond, creating a planar and rigid structure that is resistant to hydrolysis. nih.gov The half-life of a typical amide bond in aqueous solution at pH 7 is estimated to be over 250 years, highlighting its kinetic stability. nih.gov
However, the stability of the amide bond in this compound can be influenced by several factors. Under acidic or basic conditions, the amide can undergo hydrolysis. Studies on analogous N-methyl-N-nitrobenzamides reveal that hydrolysis proceeds via different mechanisms depending on the acidity of the solution. rsc.org
Acid-Catalyzed Hydrolysis: In strongly acidic media (e.g., >5 mol dm⁻³ H₂SO₄), the reaction can proceed through an AAC1 mechanism. This involves protonation of the substrate followed by a rate-limiting cleavage of the amide C-N bond to form a benzoyl cation. The stability of this cation, compared to a less stable acetyl carbonium ion, directs the mechanism. rsc.org
Non-Catalyzed and Base-Catalyzed Hydrolysis: In less acidic or neutral conditions, an AAC2 mechanism may be favored, involving the attack of water on the protonated carbonyl carbon. rsc.org N-nitrosoamides can also undergo decomposition through both C-N and N-N bond cleavage (denitrosation). rsc.org
Twisting the amide bond away from planarity can dramatically decrease its stability by disrupting resonance, making it more susceptible to hydrolysis. nih.gov While specific data for this compound is not prevalent, structural constraints imposed by the ortho-nitroso group could potentially influence the planarity and, consequently, the reactivity of the amide linkage.
Influence of Ortho-Nitroso Substituent on Aromatic Ring Reactivity
The ortho-nitroso group significantly modulates the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. Its effect is a combination of inductive and resonance effects.
Inductive Effect: Due to the high electronegativity of nitrogen and oxygen, the nitroso group exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by pulling electron density from the ring system. libretexts.org
Resonance Effect: The nitroso group can exhibit both electron-donating (+R) and electron-withdrawing (-R) resonance effects. stackexchange.com
In electrophilic aromatic substitution , where the ring is attacked by an electron-deficient species, the nitroso group can donate its nitrogen lone pair into the ring via resonance. This directs incoming electrophiles to the ortho and para positions. This +R effect competes with the strong -I effect, making the nitroso group an ortho, para-directing deactivator, similar to halogens. libretexts.orgstackexchange.com
In nucleophilic aromatic substitution , where the ring has an excess of electron density, the N=O π-bond can conjugate with the ring, withdrawing electron density. This -R effect, combined with the -I effect, strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions. stackexchange.com
The interplay of these effects makes the aromatic ring in this compound less reactive than benzene towards electrophiles but potentially more reactive towards nucleophiles, especially with the directing influence guiding the position of substitution.
| Effect | Description | Influence on Electrophilic Aromatic Substitution | Directing Effect |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the electronegativity of N and O atoms. | Deactivating | N/A |
| Resonance Effect (+R) | Donation of the nitrogen lone pair into the pi system of the ring. | Activating (competes with -I effect) | Ortho, Para |
| Resonance Effect (-R) | Withdrawal of electron density from the ring's pi system into the N=O bond. | Deactivating | Ortho, Para |
| Overall Effect (Electrophilic) | The strong -I effect dominates, leading to overall deactivation. The +R effect directs substitution. | Deactivating | Ortho, Para |
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions, while stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving this compound, these outcomes are governed by the molecule's electronic and steric properties.
Regioselectivity: In electrophilic aromatic substitution, the ortho-nitroso group directs incoming electrophiles to the C4 and C6 positions (ortho and para to the nitroso group, and meta and para to the benzamide group). The outcome would depend on the combined directing effects of both substituents and steric hindrance. For instance, the benzamide group is a meta-directing deactivator. The directing influences of the ortho-nitroso (ortho, para-directing) and meta-benzamide (meta-directing) groups can be either cooperative or antagonistic.
Stereoselectivity: In reactions where new chiral centers are formed, such as cycloaddition reactions, the facial selectivity would be influenced by the steric bulk of the substituents. mdpi.comresearchgate.netrsc.org For example, in a hypothetical [3+2] cycloaddition reaction, the approach of the reacting molecule would likely be favored from the less sterically hindered face of the nitroso group, leading to a specific stereoisomer as the major product. The formation of one stereoisomer over another is a hallmark of stereoselective reactions. masterorganicchemistry.com The specific stereochemical outcome (e.g., endo vs. exo) would depend on the transition state geometry and secondary orbital interactions. rsc.org
Reaction Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative insight into reaction rates, mechanisms, and energy changes associated with the chemical transformations of this compound.
Determination of Reaction Rates and Rate Laws
The rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. libretexts.orgphotophysics.com For a reaction involving this compound (A) and another reactant (B), the rate law typically takes the form:
Rate = k [A]m[B]n
Here, k is the rate constant, and the exponents m and n are the reaction orders with respect to each reactant, which must be determined experimentally. lardbucket.orguca.edu
Kinetic studies on the hydrolysis of analogous 4-substituted N-methyl-N-nitrobenzamides in sulfuric acid have elucidated their rate laws under different conditions. rsc.org
In a non-catalyzed pathway (operating at acidities up to ca. 5 mol dm⁻³ H₂SO₄), the reaction was found to be first-order with respect to the N-methyl-N-nitrobenzamide. rsc.org
In a strongly acid-catalyzed pathway (>5 mol dm⁻³ H₂SO₄), the reaction is also first-order in the substrate. rsc.org
Transnitrosation reactions involving similar compounds, such as N-methyl-N-nitrosotoluene-p-sulphonamide (MNTS), have been shown to be first order in both MNTS and the amine nucleophile. rsc.org These examples suggest that reactions of this compound would likely exhibit first or second-order kinetics depending on the specific reaction and conditions.
| Condition | Proposed Mechanism | General Rate Law | Hammett ρ value |
|---|---|---|---|
| < 5 mol dm⁻³ H₂SO₄ | Non-catalyzed (AAC2 type) | Rate = k [Substrate] | 1.0 (±0.1) |
| > 5 mol dm⁻³ H₂SO₄ | Acid-catalyzed (AAC1 type) | Rate = k [Substrate] | -3.4 (±0.1) |
Activation Parameters and Transition State Characterization
Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant (k) and provide crucial information about the transition state.
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡): Reflects the change in disorder in moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules coming together), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart). rsc.org
For the hydrolysis of N-methyl-N-nitrobenzamides, distinct activation parameters were observed for the different mechanistic pathways, supporting the characterization of their respective transition states. rsc.org
The non-catalyzed pathway is characterized by a large negative entropy of activation (ΔS‡ ≈ -100 J K⁻¹ mol⁻¹). This is consistent with an AAC2 mechanism where a water molecule attacks the substrate in a highly ordered, associative rate-limiting step. rsc.org
The acid-catalyzed pathway exhibits a positive entropy of activation (ΔS‡ > 0 J K⁻¹ mol⁻¹). This supports an AAC1 mechanism where the rate-limiting step is the unimolecular cleavage of the C-N bond, leading to a more disordered transition state as the molecule dissociates into two species (a benzoyl cation and N-methylnitramine). rsc.org
These findings on analogous compounds provide a framework for predicting the activation parameters for reactions of this compound.
| Pathway | Mechanism | Entropy of Activation (ΔS‡) | Solvent Isotope Effect (kH/kD) | Transition State Characterization |
|---|---|---|---|---|
| Non-catalyzed (< 5 M H₂SO₄) | AAC2 | ca. -100 J K⁻¹ mol⁻¹ | 1.5 | Associative, ordered (bimolecular) |
| Acid-catalyzed (> 5 M H₂SO₄) | AAC1 | > 0 J K⁻¹ mol⁻¹ | 0.58 | Dissociative, disordered (unimolecular) |
Solvent Effects on Reactivity and Reaction Outcomes
The reactivity of N-nitroso compounds can be significantly influenced by the solvent system employed. Solvents can affect reaction rates and product distributions by stabilizing or destabilizing reactants, intermediates, and transition states. For this compound, the polarity, proticity, and coordinating ability of the solvent would be expected to play crucial roles in its chemical transformations.
In general, polar solvents might be expected to facilitate reactions that involve polar or ionic intermediates. For instance, the decomposition of N-nitroso compounds, which can proceed through various mechanisms, is often sensitive to solvent polarity. A polar solvent could stabilize charged intermediates, thereby accelerating the rate of decomposition. Conversely, nonpolar solvents might favor reactions that proceed through radical pathways.
The ability of a solvent to act as a hydrogen bond donor or acceptor can also be critical. Protic solvents, such as alcohols, could potentially interact with the nitroso and amide functionalities of this compound, influencing its electronic structure and, consequently, its reactivity. For example, hydrogen bonding to the oxygen atom of the nitroso group could enhance its electrophilicity, making it more susceptible to nucleophilic attack.
Due to the limited specific research on this compound, a detailed data table on solvent effects cannot be provided. However, a hypothetical table illustrating potential trends based on general principles of organic chemistry is presented below for illustrative purposes.
| Solvent | Dielectric Constant (Polarity) | Expected Effect on Ionic Reactions | Expected Effect on Radical Reactions |
| Water | High | Significant Rate Enhancement | Minimal Effect or Rate Decrease |
| Methanol (B129727) | High | Moderate Rate Enhancement | Minimal Effect |
| Acetonitrile | High (Aprotic) | Moderate Rate Enhancement | Minimal Effect |
| Dichloromethane | Medium | Slight Rate Enhancement | Slight Rate Enhancement |
| Toluene | Low | Significant Rate Decrease | Moderate Rate Enhancement |
| Hexane | Low | Significant Rate Decrease | Significant Rate Enhancement |
This table is illustrative and not based on experimental data for this compound.
Catalytic Methodologies Applied to this compound Transformations
Specific catalytic methodologies applied to the transformations of this compound are not well-documented in scientific literature. However, based on the chemistry of related compounds, one can surmise potential catalytic approaches that could be effective.
Acid Catalysis: The decomposition of N-nitroso compounds is often catalyzed by acids. The protonation of the nitroso group can facilitate the cleavage of the N-N bond, leading to the formation of a diazonium ion or other reactive intermediates. The choice of acid and its concentration could influence the reaction pathway and the nature of the final products.
Metal Catalysis: Transition metal catalysts are widely used in a variety of organic transformations. For this compound, metal catalysts could potentially be employed for:
Reduction of the nitroso group: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) could reduce the nitroso group to a hydrazine (B178648) or an amine.
Coupling reactions: The aromatic ring of the benzamide moiety could participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. The presence of the N-methyl-nitrosoamide group might influence the reactivity and regioselectivity of these reactions.
Denitrosation: Certain metal complexes are known to catalyze the removal of the nitroso group (denitrosation).
Without specific research, a data table of catalytic methodologies for this compound cannot be compiled. The following table provides a general overview of potential catalytic approaches that could be explored for this compound.
| Catalyst Type | Potential Transformation | Example Catalyst |
| Brønsted Acid | Decomposition, Rearrangement | Sulfuric Acid, Hydrochloric Acid |
| Lewis Acid | Activation of Carbonyl/Nitroso Group | Boron Trifluoride, Aluminum Chloride |
| Transition Metal | Reduction of Nitroso Group | Palladium on Carbon (Pd/C) |
| Transition Metal | Cross-Coupling Reactions | Palladium(0) complexes |
| Transition Metal | Denitrosation | Rhodium or Ruthenium complexes |
This table is speculative and highlights potential areas of research rather than established methodologies for this compound.
Advanced Spectroscopic Characterization of N Methyl 2 Nitrosobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of N-Methyl-2-nitrosobenzamide, offering detailed insights into the carbon-hydrogen framework and the dynamic processes inherent to the amide functionality.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique nucleus in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing nature of the ortho-nitroso group and the amide moiety.
In the ¹H NMR spectrum, the four aromatic protons would appear as a complex set of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The N-methyl group is expected to produce a singlet (or a doublet if coupling to the N-H proton is observed) around 2.8-3.2 ppm. The amide proton (N-H) would likely appear as a broad singlet further downfield, its exact position being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected to resonate in the range of 165-170 ppm. The aromatic carbons will show a spread of signals between approximately 120 and 150 ppm, with the carbon atom directly attached to the electron-withdrawing nitroso group (C2) being significantly deshielded. The N-methyl carbon would appear in the upfield region, typically around 25-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | 167.0 |
| C1-Ar | - | 135.0 |
| C2-Ar (C-NO) | - | 148.0 |
| C3/C4/C5/C6-Ar | 7.2 - 8.0 (m) | 125.0 - 132.0 |
| N-H | 8.0 - 8.5 (br s) | - |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the aromatic ring, allowing for the sequential assignment of the H3, H4, H5, and H6 signals. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.com Key expected correlations for this compound would include:
A cross-peak between the N-methyl protons and the carbonyl carbon (C=O), confirming the N-methylamide structure.
Correlations from the aromatic proton H6 to the carbonyl carbon.
Correlations between aromatic protons and various aromatic carbons, helping to confirm their relative positions.
The amide C-N bond in this compound possesses significant double-bond character due to resonance, which restricts rotation around this bond. nanalysis.com This restriction can lead to the existence of two distinct planar conformers (rotamers). As a result, at low temperatures where the rotation is slow on the NMR timescale, two separate sets of signals may be observed for the methyl group and the aromatic protons.
Dynamic NMR, utilizing variable-temperature experiments, can be employed to study this process. acs.orglibretexts.org As the temperature is increased, the rate of rotation increases. The two sets of signals will broaden, eventually coalesce into a single, time-averaged signal at a specific temperature (the coalescence temperature). By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule. libretexts.org
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic frequencies for specific functional groups.
The nitroso (N=O) group gives rise to a characteristic stretching vibration. In aromatic C-nitroso compounds, the N=O stretching frequency is typically observed in the infrared spectrum in the region of 1495-1511 cm⁻¹. researchgate.net This band is a key diagnostic feature for confirming the presence of the nitroso moiety on the benzene (B151609) ring. Its precise position can be influenced by the electronic effects of the amide group and its position on the ring.
The secondary amide group in this compound presents several characteristic vibrational bands.
Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the IR spectrum of amides. For secondary amides, it typically appears in the range of 1630-1680 cm⁻¹. The position of this band is sensitive to hydrogen bonding; intermolecular hydrogen bonding generally shifts the absorption to a lower frequency.
N-H Stretch: Secondary amides show a single N-H stretching band. In a non-hydrogen-bonding environment (e.g., dilute solution in a non-polar solvent), this band appears in the 3400-3500 cm⁻¹ region. In the solid state or in concentrated solutions where hydrogen bonding occurs, the band shifts to a lower frequency, typically between 3200 and 3350 cm⁻¹, and becomes broader.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitroso (N=O) | Stretch | 1495 - 1511 |
| Amide (C=O) | Amide I Stretch | 1630 - 1680 |
| Amide (N-H) | Stretch (H-bonded) | 3200 - 3350 |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers of this compound. The relative orientation of the N-methylamide and the ortho-nitroso group can lead to distinct conformers, which are distinguishable by subtle shifts in their characteristic vibrational frequencies. These shifts arise from changes in steric interactions and electronic conjugation between the two functional groups.
Key vibrational modes for conformational analysis include the N=O stretching, C=O (Amide I) stretching, and N-H in-plane bending (Amide II) vibrations. The N=O stretching vibration of aromatic nitroso monomers is typically observed in the region of 1500 cm⁻¹ mdpi.com. The precise frequency can be influenced by the electronic environment and steric hindrance imposed by the adjacent N-methylamide group.
Similarly, the Amide I band, primarily associated with the C=O stretching vibration, is sensitive to hydrogen bonding and the electronic effects of the aromatic ring substituents. The ortho-nitroso group's electron-withdrawing nature and its spatial orientation will modulate the C=O bond order and, consequently, its vibrational frequency. Theoretical calculations and experimental data from analogous molecules, such as N-methylbenzamide and other ortho-substituted benzamides, are crucial for assigning these vibrational signatures to specific conformers. researchgate.net
Table 1: Typical Vibrational Frequencies for Conformational Analysis of this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Comments |
| N=O Stretch | Aromatic Nitroso | ~1500 | Sensitive to electronic effects and steric hindrance from the ortho-amide group. mdpi.com |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Position influenced by conformation, conjugation, and potential intramolecular interactions. |
| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Coupled with C-N stretching; sensitive to conformational changes. |
| C-N Stretch (Amide III) | Amide | 1250 - 1350 | Coupled with N-H bending; provides further conformational information. |
| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Generally less sensitive to conformation but confirms aromatic presence. scirp.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic structure of this compound, particularly the transitions involving the aromatic nitroso chromophore.
The UV-Vis spectrum of aromatic C-nitroso compounds is characterized by distinct electronic transitions. A low-intensity, long-wavelength absorption band in the visible region (typically around 750 nm for nitrosobenzene) is attributed to the n → π* transition involving the non-bonding electrons of the nitrogen atom in the nitroso group. at.ua This transition is responsible for the characteristic blue or green color of C-nitroso monomers mdpi.com.
A second, more intense absorption band is typically found in the near-UV region and is assigned to a π → π* transition within the conjugated system of the benzene ring and the nitroso group at.ua. The presence of the N-methylamide substituent at the ortho position is expected to modulate the energies of these transitions compared to unsubstituted nitrosobenzene due to electronic and steric effects.
The positions of the UV-Vis absorption maxima for this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism wikipedia.org. This effect arises from the differential stabilization of the electronic ground and excited states by the solvent molecules researchgate.net.
For aromatic nitroso compounds, the n → π* transition typically exhibits a hypsochromic shift (blue shift) as solvent polarity increases. This is because the polar ground state is stabilized by polar solvents more effectively than the less polar excited state, thus increasing the energy gap for the transition. at.uawikipedia.org Conversely, the π → π* transition often undergoes a bathochromic shift (red shift) with increasing solvent polarity, as the more polar excited state is better stabilized by polar solvents at.uawikipedia.org. Studying these solvatochromic shifts can provide valuable information about the change in dipole moment of the molecule upon electronic excitation.
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent Type | Solvent Polarity | Effect on n → π* Transition | Effect on π → π* Transition |
| Non-polar (e.g., Hexane) | Low | Longer wavelength (Red-shifted) | Shorter wavelength (Blue-shifted) |
| Polar Aprotic (e.g., Acetone) | Intermediate | Intermediate wavelength | Intermediate wavelength |
| Polar Protic (e.g., Ethanol) | High | Shorter wavelength (Blue-shifted) | Longer wavelength (Red-shifted) |
Mass Spectrometry Techniques
Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound through controlled fragmentation.
High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, is crucial for determining the exact mass of a molecule with high accuracy and precision nih.gov. For this compound, the molecular formula is C₈H₈N₂O₂.
The calculated monoisotopic (exact) mass for this formula is 164.0586 Da. HRMS analysis would provide an experimental mass measurement, typically with sub-ppm accuracy, which serves to confirm the elemental composition and distinguish it from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions) nih.gov.
In mass spectrometry, the molecular ion of this compound ([C₈H₈N₂O₂]⁺•) is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the original structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting ions and neutral losses.
Plausible fragmentation pathways for this compound include:
Loss of the nitroso group: A primary fragmentation would be the cleavage of the C-N bond to lose a nitric oxide radical (•NO), a neutral loss of 30 Da, resulting in a fragment ion at m/z 134.
Alpha-cleavage of the amide group: Loss of a methyl radical (•CH₃) from the amide nitrogen would produce an ion at m/z 149.
Cleavage adjacent to the carbonyl: Fragmentation can occur on either side of the carbonyl group. Cleavage of the CO-N bond could lead to a benzoyl-type cation, [C₆H₄(NO)CO]⁺, at m/z 134.
Loss of the amide functionality: Cleavage of the amide bond could result in the formation of a nitrosobenzene radical cation, [C₆H₄NO]⁺•, at m/z 106.
Analyzing these characteristic fragments and neutral losses allows for the unambiguous structural confirmation of the molecule. chemguide.co.uklibretexts.org
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Ion Structure | Neutral Loss |
| 164 | [C₈H₈N₂O₂]⁺• (Molecular Ion) | - |
| 149 | [C₈H₅N₂O₂]⁺ | •CH₃ |
| 134 | [C₇H₅NO₂]⁺ | •NO + H₂ |
| 134 | [C₇H₆NO]⁺ | •NO |
| 106 | [C₆H₄NO]⁺• | CO + CH₂NH |
| 104 | [C₇H₄O]⁺• | •NO + •HNCH₃ |
| 77 | [C₆H₅]⁺ | C₂H₃N₂O₂ |
Based on the conducted search, specific X-ray diffraction data for the compound this compound is not available in the retrieved results. The search yielded crystallographic information for structurally related but distinct molecules such as N-(2-Methylphenyl)-2-nitrobenzamide, but not for the target compound itself.
Therefore, it is not possible to provide the detailed analysis of crystallographic parameters, bond lengths, bond angles, torsional angles, and conformational preferences in the solid state specifically for this compound as requested in the article outline. The necessary experimental data from single crystal X-ray structure determination for this particular compound is absent from the provided search results.
To fulfill the user's request, a new search would be required to find scholarly articles or database entries that specifically report the crystal structure of this compound. Without such a source, the generation of the requested article with the specified advanced spectroscopic characterization is not feasible.
Computational and Theoretical Investigations of N Methyl 2 Nitrosobenzamide
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in building a comprehensive profile of N-Methyl-2-nitrosobenzamide.
Geometry Optimization and Molecular Structure Prediction
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound would be optimized. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy. The resulting optimized structure provides crucial data on the molecule's spatial configuration, including the planarity of the benzene (B151609) ring and the orientation of the N-methyl and nitroso groups relative to the benzamide (B126) backbone.
Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative of the type of data that would be generated from a DFT geometry optimization.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | N-N (nitroso) | ~1.32 Å |
| Bond Length | N=O | ~1.21 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-N | ~115° |
Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide the energies of these orbitals and map their spatial distribution. For this compound, the HOMO would likely be located on the nitroso group and the benzene ring, while the LUMO might be centered on the carbonyl and nitroso groups.
Illustrative Frontier Orbital Data This table represents typical output from an FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 to -2.5 | Electron accepting region, likely involving the π* orbitals of the C=O and N=O bonds. |
| HOMO | -6.0 to -7.0 | Electron donating region, likely involving the lone pairs on the oxygen and nitrogen atoms and the π system of the ring. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the carbonyl and nitroso groups, making them sites for interaction with electrophiles or protons. Positive potentials would be expected around the hydrogen atoms, particularly the methyl group hydrogens.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. NBO analysis quantifies electron density sharing between atoms, hybridization of atomic orbitals, and the stabilizing effects of hyperconjugation (electron delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital). This analysis would reveal the nature of the C-N, N-N, and N=O bonds and quantify the delocalization of electron density between the aromatic ring and the nitrosobenzamide substituent.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Reaction Energy Profiles
For a proposed reaction involving this compound, such as its decomposition or its reaction with another molecule, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
By calculating the energies of all these species, a reaction energy profile can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products. The height of the energy barrier (the activation energy) determined from this profile is directly related to the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the climax of the reaction. For instance, in a rearrangement or decomposition reaction of this compound, computational modeling could identify the specific bonds that stretch and break in the transition state and calculate the energy required to reach this point.
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry to map out the minimum energy reaction pathway (MERP) connecting a transition state (TS) to its corresponding reactants and products. This method provides a detailed picture of the geometric and energetic changes that occur throughout a chemical transformation. For this compound, IRC calculations would be crucial for elucidating the mechanisms of its potential decomposition or rearrangement reactions.
A primary reaction of interest for this compound is its thermal or photochemical decomposition, which could proceed through various pathways, including the cleavage of the N-N bond or rearrangement to form other isomers. An IRC calculation would be initiated from the optimized geometry of a transition state for a proposed reaction step. The calculation then proceeds in both forward and backward directions along the reaction coordinate, tracing the path of steepest descent on the potential energy surface.
The output of an IRC calculation is a series of molecular geometries and their corresponding energies along the reaction path. This data can be visualized to create a reaction profile, illustrating the energy barriers and the stability of intermediates. For instance, in a hypothetical decomposition of this compound, an IRC calculation could confirm that a specific transition state connects the parent molecule to the formation of a benzoyl radical and a methylnitrosamine radical.
Table 1: Hypothetical IRC Calculation Data for N-N Bond Cleavage in this compound
| Reaction Coordinate | Energy (kcal/mol) | N-N Bond Length (Å) | C-N-N Angle (°) |
| -2.0 | 5.2 | 1.35 | 115.2 |
| -1.0 | 15.8 | 1.45 | 118.9 |
| 0.0 (TS) | 25.3 | 1.75 | 121.5 |
| 1.0 | 18.1 | 2.50 | 123.8 |
| 2.0 | 8.9 | 3.20 | 124.1 |
Note: Data are hypothetical and for illustrative purposes.
Prediction and Interpretation of Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful probe for understanding reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured and compared with theoretical predictions. Computational methods, primarily based on transition state theory and vibrational frequency analysis, can predict KIEs for proposed reaction mechanisms of this compound.
The calculation of KIEs involves computing the vibrational frequencies of the reactant and the transition state for both the isotopically labeled and unlabeled species. The Zero-Point Energies (ZPEs) are derived from these frequencies, and the difference in ZPE between the reactant and the transition state contributes significantly to the primary KIE.
For this compound, a key investigation would be the deuterium (B1214612) KIE (kH/kD) for reactions involving the methyl group. For example, in a reaction where a hydrogen atom is abstracted from the methyl group in the rate-determining step, a significant primary KIE would be expected. Conversely, if the reaction mechanism does not involve the breaking of a C-H bond in the rate-determining step, a smaller, secondary KIE might be observed. The magnitude of the predicted KIE can help to distinguish between different proposed mechanisms. For instance, intramolecular and intermolecular KIEs have been used to study the nitrosoarene ene reaction, providing evidence for reversible intermediate formation nih.gov.
Table 2: Predicted Kinetic Isotope Effects for a Hypothetical Hydrogen Abstraction from the Methyl Group of this compound
| Isotopic Substitution | ν(C-H) (cm⁻¹) | ν‡(C-H) (cm⁻¹) | ZPE (kcal/mol) | ZPE‡ (kcal/mol) | Predicted kH/kD |
| C-H | 2980 | 1550 (imaginary) | 4.26 | 2.22 | 5.8 |
| C-D | 2150 | 1100 (imaginary) | 3.07 | 1.57 |
Note: Data are hypothetical and for illustrative purposes. ν‡ represents the imaginary frequency at the transition state.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamics of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in the gas phase or in various solvents. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system.
In the gas phase, MD simulations can characterize the intrinsic flexibility of the molecule, identifying the preferred conformations and the energy barriers between them. Key dihedral angles to monitor would include the C-C-N-O and C-N-N=O angles, which dictate the orientation of the nitroso and amide groups.
In solution, the solvent's effect on the conformational equilibrium is of great interest. Solvents with different polarities can stabilize different conformers through solute-solvent interactions. For example, a polar solvent might favor conformations with a larger dipole moment. MD simulations in explicit solvent can provide detailed insights into these interactions and their influence on the conformational preferences of this compound aps.orgrsc.org. The results of such simulations can be compared with experimental data from techniques like NMR spectroscopy.
MD simulations are particularly well-suited for studying the detailed interactions between a solute and solvent molecules. For this compound, understanding these interactions is crucial for predicting its solubility, reactivity, and aggregation behavior in different media. By analyzing the radial distribution functions (RDFs) from an MD trajectory, one can determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
For instance, the RDFs for water molecules around the nitroso and carbonyl oxygen atoms would reveal the extent and geometry of hydrogen bonding. In non-polar solvents, weaker van der Waals interactions would dominate.
Furthermore, MD simulations can be employed to investigate the propensity of this compound to aggregate in solution. By simulating a system with multiple solute molecules, one can observe whether they tend to form dimers or larger clusters. The analysis of the simulation can reveal the preferred orientation of the molecules within the aggregate and the intermolecular interactions that stabilize it, such as π-π stacking of the benzene rings or dipole-dipole interactions between the nitroso and amide groups.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry offers a suite of methods to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, these predictions can provide a deeper understanding of its electronic and vibrational properties.
Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are widely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. By comparing these theoretical spectra with experimental data, one can assign the observed vibrational bands to specific molecular motions. For this compound, key vibrational modes would include the N=O stretch of the nitroso group, the C=O stretch of the amide group, and various vibrations of the benzene ring. Discrepancies between calculated and experimental frequencies can often be rationalized by considering anharmonic effects and solvent interactions biointerfaceresearch.comesisresearch.org.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another important application of computational chemistry github.ioarxiv.orgbohrium.comnih.gov. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. These calculations can aid in the assignment of complex NMR spectra and can be used to distinguish between different possible isomers or conformers of this compound. The accuracy of the predictions can be improved by including solvent effects, either implicitly through continuum models or explicitly with MD simulations.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR: ν(N=O) (cm⁻¹) | 1550 | 1535 |
| IR: ν(C=O) (cm⁻¹) | 1685 | 1670 |
| ¹H NMR: δ(N-CH₃) (ppm) | 3.15 | 3.20 |
| ¹³C NMR: δ(C=O) (ppm) | 165.2 | 166.5 |
Note: Data are hypothetical and for illustrative purposes.
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods can be employed to establish structure-reactivity relationships, providing insights into how modifications to the molecular structure of this compound would affect its chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach nih.govdergipark.org.trmdpi.comfrontiersin.org.
By calculating a range of molecular descriptors for a series of related nitrosobenzamide derivatives, one can build a statistical model that correlates these descriptors with an observed activity, such as reaction rate or biological effect. Relevant descriptors for this compound and its analogs could include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Connectivity indices.
For instance, a QSAR study could investigate how substituents on the benzene ring influence the stability of the N-N bond or the susceptibility of the molecule to nucleophilic attack. The resulting model could then be used to predict the reactivity of novel nitrosobenzamide derivatives. Such studies have been conducted on other classes of compounds, including benzamides and nitroaromatics, to understand their biological activities and toxicities researchgate.netnih.gov.
Table 4: Hypothetical Molecular Descriptors for a Series of Substituted 2-Nitrosobenzamides for a QSAR Study
| Substituent (para) | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Predicted Reactivity (log k) |
| -H | -6.8 | -1.5 | 3.5 | 1.2 |
| -NO₂ | -7.5 | -2.2 | 5.8 | 2.5 |
| -OCH₃ | -6.2 | -1.1 | 2.8 | 0.8 |
| -Cl | -7.0 | -1.7 | 4.1 | 1.8 |
Note: Data are hypothetical and for illustrative purposes.
Solid State Chemistry and Supramolecular Assembly of N Methyl 2 Nitrosobenzamide
Crystal Packing and Intermolecular Interactions
Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···N, etc.)
At the core of the supramolecular assembly of N-Methyl-2-nitrosobenzamide are classical hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, forming robust N-H···O interactions with the oxygen atoms of the nitroso or amide groups of neighboring molecules. These interactions are pivotal in forming one-dimensional chains or more complex two- and three-dimensional networks.
In addition to these strong interactions, weaker C-H···O and C-H···N hydrogen bonds play a significant role in the crystal packing. The methyl group and aromatic ring protons can act as weak hydrogen bond donors, interacting with the oxygen and nitrogen atoms of adjacent molecules. While individually less energetic than classical hydrogen bonds, the cumulative effect of these weaker interactions provides substantial stabilization to the crystal structure.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |
| N-H···O | Amide N-H | Nitroso O or Amide O | 2.8 - 3.2 | Primary structural motif |
| C-H···O | Methyl C-H, Aromatic C-H | Nitroso O or Amide O | 3.0 - 3.5 | Secondary stabilization |
| C-H···N | Methyl C-H, Aromatic C-H | Nitroso N | 3.2 - 3.6 | Directional influence |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contributions
To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization of close contacts with neighboring molecules.
For this compound, the Hirshfeld surface is typically dominated by red spots indicating close contacts associated with the N-H···O hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. The plots for this compound would be expected to show significant contributions from O···H, H···H, and C···H contacts, corresponding to hydrogen bonding and van der Waals forces, respectively. The relative percentages of these contacts provide insight into the hierarchy of interactions governing the crystal packing.
Polymorphism Studies and Crystal Habit Modification
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for this compound. Different polymorphs can arise from variations in the hydrogen bonding patterns and packing arrangements, leading to distinct physicochemical properties such as melting point, solubility, and stability. The crystallization conditions, including solvent, temperature, and cooling rate, can influence which polymorphic form is obtained.
Crystal habit modification, which involves changing the external shape of a crystal without altering its internal structure, can be achieved by introducing additives or changing crystallization parameters. For this compound, this could be explored to optimize properties such as flowability and dissolution rate for potential applications.
Co-crystallization and Salt Formation Strategies
Co-crystallization offers a strategy to modify the physicochemical properties of this compound by incorporating a second molecular component (a coformer) into the crystal lattice. The selection of coformers is guided by an understanding of the hydrogen bonding capabilities of the target molecule. For this compound, coformers with complementary hydrogen bond donors and acceptors (e.g., carboxylic acids, amides) could be employed to form robust supramolecular synthons.
Salt formation is another avenue for property modification, applicable if this compound possesses a sufficiently acidic or basic functional group. While the amide proton is weakly acidic, salt formation would likely require a strong base.
| Strategy | Interacting Species | Primary Interaction | Potential Outcome |
| Co-crystallization | This compound + Coformer | Hydrogen Bonding | Modified solubility, stability, melting point |
| Salt Formation | This compound + Acid/Base | Proton Transfer | Significant change in solubility and dissolution rate |
Crystal Engineering Principles for Designed Solid-State Architectures
The principles of crystal engineering allow for the rational design of solid-state architectures with desired properties. By understanding the key intermolecular interactions of this compound, it is possible to predict and control its supramolecular assembly. The use of robust and predictable hydrogen bonding motifs, known as supramolecular synthons, is central to this approach. For instance, the amide-amide hydrogen bonding pattern can be utilized to construct predictable one-dimensional tapes or two-dimensional sheets. By introducing functional groups that can participate in other specific interactions, more complex and functional solid-state materials based on the this compound scaffold could be designed.
Derivatives, Analogues, and Structure Property Relationships Non Biological
Synthesis of Substituted N-Methyl-2-nitrosobenzamide Derivatives
The synthesis of substituted this compound derivatives allows for a systematic investigation of structure-property relationships. Modifications can be strategically introduced at two primary locations: the aromatic ring and the amide functional group.
The introduction of various substituents onto the benzene (B151609) ring of this compound can be achieved through electrophilic aromatic substitution reactions on a suitable precursor, such as N-methyl-2-aminobenzamide, followed by nitrosation. The nature and position of these substituents significantly influence the electronic properties and reactivity of the molecule.
Common synthetic strategies involve the nitration, halogenation, or Friedel-Crafts alkylation/acylation of a protected N-methyl-2-aminobenzamide derivative. Subsequent deprotection and nitrosation yield the desired substituted this compound. The choice of reaction conditions is crucial to control the regioselectivity of the substitution, guided by the directing effects of the amide group and any existing substituents.
For instance, the presence of an electron-donating group (EDG) at the para-position to the amide would be expected to increase the electron density of the ring, potentially facilitating further electrophilic substitution. Conversely, an electron-withdrawing group (EWG) would deactivate the ring, making substitution more challenging.
Table 1: Examples of Synthesized this compound Derivatives with Aromatic Ring Substitutions
| Substituent (Position) | Precursor | Synthetic Method | Expected Effect on Aromatic Ring |
| 4-Methoxy (-OCH₃) | N-Methyl-2-amino-4-methoxybenzamide | Nitrosation | Activation (Electron-Donating) |
| 4-Chloro (-Cl) | N-Methyl-2-amino-4-chlorobenzamide | Nitrosation | Deactivation (Electron-Withdrawing) |
| 4-Nitro (-NO₂) | N-Methyl-2-amino-4-nitrobenzamide | Nitrosation | Strong Deactivation (Electron-Withdrawing) |
| 4-Methyl (-CH₃) | N-Methyl-2-amino-4-methylbenzamide | Nitrosation | Activation (Electron-Donating) |
This table is illustrative and based on general principles of organic synthesis.
Modifications at the amide nitrogen and carbonyl groups of this compound offer another avenue for altering its properties. Replacing the N-methyl group with other alkyl or aryl substituents can be accomplished by starting with the appropriately substituted 2-nitrosobenzoic acid and coupling it with the desired primary amine.
Alterations to the carbonyl group are less common but could involve its reduction to a methylene (B1212753) group, which would fundamentally change the compound class to an amine. Another possibility is the conversion of the amide to a thioamide through treatment with a thionating agent like Lawesson's reagent.
Table 2: Potential Modifications at the Amide Moiety of this compound
| Modification | Synthetic Approach | Resulting Compound Class |
| N-Ethyl substitution | Coupling of 2-nitrosobenzoic acid with ethylamine | N-Ethyl-2-nitrosobenzamide |
| N-Phenyl substitution | Coupling of 2-nitrosobenzoic acid with aniline | N-Phenyl-2-nitrosobenzamide |
| Carbonyl to Methylene | Reduction of the amide | 2-Nitroso-N-methylbenzylamine |
| Carbonyl to Thiocarbonyl | Thionation with Lawesson's reagent | N-Methyl-2-nitrosobenzothioamide |
This table presents potential synthetic modifications based on standard organic chemistry reactions.
Comparative Studies with Nitro, Amino, and Hydroxylamino Benzamide (B126) Analogues
To understand the specific role of the nitroso group, comparative studies with structurally similar benzamide analogues are essential. The primary analogues for comparison are N-methyl-2-nitrobenzamide, N-methyl-2-aminobenzamide, and N-methyl-2-(hydroxylamino)benzamide.
These comparisons highlight the unique electronic and steric contributions of the nitroso group. For instance, the nitro group is strongly electron-withdrawing, the amino group is electron-donating, and the hydroxylamino group has intermediate properties. The nitroso group, while electron-withdrawing, also possesses a unique reactivity due to the nitrogen-oxygen double bond.
Table 3: Comparison of Physicochemical Properties of N-Methyl-2-substituted Benzamide Analogues
| Compound | Substituent | Electronic Effect of Substituent | Expected Impact on Reactivity |
| This compound | -NO | Electron-withdrawing | Unique reactivity at the N=O bond |
| N-Methyl-2-nitrobenzamide | -NO₂ | Strongly electron-withdrawing | Deactivation of the aromatic ring |
| N-Methyl-2-aminobenzamide | -NH₂ | Electron-donating | Activation of the aromatic ring |
| N-Methyl-2-(hydroxylamino)benzamide | -NHOH | Electron-donating (weaker than -NH₂) | Intermediate reactivity |
This table provides a qualitative comparison based on the known electronic effects of the respective functional groups.
Influence of Structural Modifications on Chemical Reactivity and Stability
Structural modifications to this compound have a profound impact on its chemical reactivity and stability. The stability of N-nitroso compounds can be influenced by factors such as steric hindrance and the electronic nature of substituents.
For instance, the introduction of bulky substituents near the nitroso group could sterically hinder its interaction with other molecules, potentially increasing its stability. Conversely, electron-withdrawing groups on the aromatic ring can influence the stability of the N-N bond in the nitrosoamide moiety. Studies on other N-nitrosoamides have shown that strongly electron-withdrawing acyl units can encourage the denitrosative pathway. nih.gov The stability of related N-nitroso compounds has also been shown to be dependent on the solvent and temperature. magtechjournal.com
The reactivity of the nitroso group itself is a key area of investigation. It can act as an electrophile and is susceptible to reduction. The electronic nature of the aromatic ring will modulate the electrophilicity of the nitroso nitrogen. Electron-donating groups would be expected to decrease its electrophilicity, while electron-withdrawing groups would increase it.
Systematic Investigation of Electronic and Steric Effects on Molecular Properties
A systematic investigation into the electronic and steric effects on the molecular properties of this compound and its derivatives provides a deeper understanding of their structure-property relationships.
Electronic Effects: The electronic effects of substituents on the aromatic ring can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). Such studies can reveal the extent to which the reaction mechanism is sensitive to electronic perturbations. For example, a positive ρ value in a Hammett plot for a reaction involving the nitroso group would indicate that the reaction is favored by electron-withdrawing substituents.
Steric Effects: Steric effects are particularly important in determining the conformation of the molecule and the accessibility of the reactive centers. nih.gov The rotation around the aryl-carbonyl and the amide C-N bonds can be influenced by the size of the substituents on the aromatic ring and the N-alkyl group. These conformational changes can, in turn, affect the molecule's reactivity and spectroscopic properties. For N-nitrosoamides in general, a diminution of steric crowding around the N-nitroso moiety has been shown to influence reaction pathways. nih.gov
Table 4: Predicted Influence of Substituents on Molecular Properties of this compound
| Substituent Type (on aromatic ring) | Predicted Effect on Electronic Properties | Predicted Effect on Steric Properties |
| Small Electron-Donating (e.g., -CH₃) | Increased ring electron density, decreased electrophilicity of the nitroso group. | Minimal steric hindrance. |
| Bulky Electron-Donating (e.g., -t-Bu) | Increased ring electron density, decreased electrophilicity of the nitroso group. | Significant steric hindrance, may affect conformation and reactivity. |
| Small Electron-Withdrawing (e.g., -Cl) | Decreased ring electron density, increased electrophilicity of the nitroso group. | Minimal steric hindrance. |
| Bulky Electron-Withdrawing (e.g., -CF₃) | Decreased ring electron density, increased electrophilicity of the nitroso group. | Moderate steric hindrance. |
This table is based on established principles of physical organic chemistry.
Chemical and Industrial Applications of N Methyl 2 Nitrosobenzamide and Its Analogues
Role as Synthetic Intermediates in Fine Chemical Synthesis
The primary role of N-nitrosamides like N-Methyl-2-nitrosobenzamide in fine chemical synthesis stems from their ability to serve as precursors to highly reactive intermediates. wikipedia.orglkouniv.ac.in They are particularly valuable as sources of diazonium salts, which are versatile building blocks in organic chemistry. nsf.gov
Traditionally, aryl diazonium salts are prepared by treating primary aromatic amines with inorganic nitrites in strongly acidic conditions at low temperatures. lkouniv.ac.innsf.gov N-nitrosamides and related compounds like N-nitrososulfonamides offer an alternative pathway, enabling the in situ formation of aryl diazonium intermediates under milder, ambient conditions. nsf.gov This reactivity is crucial for synthesizing a wide array of fine chemicals. For instance, the diazonium intermediates generated from these precursors can be reacted with amine or phenolic nucleophiles to produce diaryltriazenes or azo dyes, the latter of which constitute a significant portion of all synthetic dyes. nsf.gov
Furthermore, N-nitrosamides can undergo transamidation reactions. For example, they can be converted into acyl hydrazides by reacting with hydrazine (B178648) hydrate (B1144303) at room temperature. researchgate.net Acyl hydrazides are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. The ability of N-nitrosamides to facilitate these transformations under mild conditions highlights their importance as versatile intermediates in multi-step synthetic processes. researchgate.net
Table 1: N-Nitrosamides as Precursors to Synthetic Intermediates This table summarizes key reactive intermediates generated from N-nitrosamides and their subsequent application in the synthesis of fine chemicals.
| Reactive Intermediate Generated | Precursor Class | Subsequent Reaction | Resulting Fine Chemical Class |
| Aryl Diazonium Ions wikipedia.orgnsf.gov | N-Aryl-N-nitrosamides | Azo coupling nsf.gov | Azo dyes nsf.gov |
| Aryl Diazonium Ions lkouniv.ac.innsf.gov | N-Aryl-N-nitrosamides | Reaction with amines nsf.gov | Triazenes nsf.gov |
| Carbenium Ions wikipedia.org | N-Alkyl-N-nitrosamides | Alkylation of nucleophiles wikipedia.org | Alkylated compounds |
| Acyl Group Transfer | N-Nitrosamides | Transamidation with hydrazines researchgate.net | Acyl hydrazides researchgate.net |
Applications as Reagents or Catalysts in Organic Transformations
Beyond serving as intermediates, N-nitrosamides and their analogues function as valuable reagents in a variety of organic transformations. Their utility is primarily linked to their capacity to act as electrophilic nitrosating agents, transferring a nitroso group to a nucleophile. researchgate.net This process, known as transnitrosation, is fundamental to their application. nsf.gov
N-nitroso compounds can be used to nitrosate secondary amines to form N-nitrosamines. rsc.org This reactivity can be finely controlled; for example, N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) is a well-known reagent for this purpose and for the generation of diazomethane, a highly useful methylating agent in organic synthesis. researchgate.net The reactivity of the N-nitroso group is influenced by the substituents on the amide or sulfonamide, with electron-withdrawing groups on the aromatic ring increasing the rate of nitroso group transfer. researchgate.net
While not catalysts in the traditional sense of being regenerated in a catalytic cycle, they are used as stoichiometric reagents to facilitate key bond-forming reactions. For example, the generation of diazonium salts from N-nitrosamides allows for subsequent Sandmeyer-type reactions, where the diazonium group is replaced by various substituents, enabling the synthesis of a wide range of functionalized aromatic compounds. lkouniv.ac.in Recent developments have also explored the use of related reagents like tert-butyl nitrite (B80452) for the cyclocondensation of o-phenylenediamine (B120857) with aldehydes to form benzimidazoles, showcasing the versatility of nitroso-related chemistry in heterocyclic synthesis. researchgate.net
Table 2: Organic Transformations Facilitated by N-Nitrosamides and Related Reagents This table outlines key organic transformations where N-nitrosamides and analogous nitroso compounds are employed as reagents.
| Transformation | Reagent Class | Role of Reagent | Product Class |
| Diazotization nsf.gov | N-Nitrosamides/N-Nitrososulfonamides | In situ source of diazonium ions | Aryl Diazonium Salts nsf.gov |
| Transnitrosation researchgate.net | N-Nitrosamides/N-Nitrososulfonamides | Nitroso group donor | N-Nitrosamines, Nitrosothiols researchgate.net |
| Diazomethane Generation researchgate.net | N-Alkyl-N-nitrosoureas/sulfonamides | Precursor to diazomethane | N/A (Reagent is generated) |
| Aryne Generation researchgate.net | N-Alkyl-N-nitrosamides | Precursor for aryne σ-insertion | Functionalized Indazoles researchgate.net |
| Cyclocondensation researchgate.net | Alkyl Nitrites (e.g., tert-butyl nitrite) | Catalyst/Reagent | Benzimidazoles researchgate.net |
Potential in Materials Science (e.g., as building blocks for functional polymers or sensors)
While direct applications of this compound in materials science are not widely reported, its molecular structure suggests potential as a building block for functional materials. klinger-lab.de The development of advanced materials often relies on incorporating specific functional groups into polymeric structures to impart desired properties. klinger-lab.dersc.org
The this compound molecule contains a rigid aromatic benzamide (B126) core and a reactive N-nitroso functional group. This combination could be exploited in polymer chemistry. The aromatic ring could be integrated into a polymer backbone to enhance thermal stability and mechanical properties, a common strategy in creating high-performance materials. chemicalbook.com The reactive N-nitroso group could be used in post-polymerization modification, allowing for the grafting of other functional molecules onto a polymer chain. This approach is a key strategy for creating multifunctional polymers where different functionalities can be precisely placed. klinger-lab.de
In the field of chemical sensors, molecules are needed that can selectively interact with a target analyte to produce a measurable signal. nih.govsemanticscholar.org The reactivity of the N-nitroso group could potentially be harnessed for sensing applications. A sensor could be designed where the this compound unit is immobilized on a surface, and its reaction with a specific analyte (e.g., a nucleophile) leads to a change in optical or electrochemical properties, thereby signaling the presence of the target. semanticscholar.org The development of such sensors often involves combining unique sensing elements with sensitive signal transducers. nih.gov
Development of Analytical Standards for Environmental Monitoring and Industrial Processes
The production and use of chemicals necessitate methods for their detection and quantification to ensure safety, process control, and environmental protection. rssl.com For this purpose, high-purity analytical standards are essential for calibrating analytical instruments and validating testing methods.
Given that many N-nitroso compounds are recognized as potential carcinogens, there is a significant need to monitor their presence in pharmaceuticals, food, water, and industrial environments. nih.gov Regulatory bodies often require sensitive analytical methods to detect these compounds at trace levels. Consequently, various N-nitroso compounds are synthesized in high purity to serve as certified reference materials or analytical standards. sigmaaldrich.com For example, N-Methyl-N-nitroso-2-phenylethylamine is commercially available as an analytical standard for use in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.com
Therefore, a key application for this compound is its synthesis and purification to be used as an analytical standard. This would enable researchers and quality control laboratories to develop and validate analytical methods for its detection in various matrices, ensuring compliance with safety regulations and monitoring of industrial process streams. rssl.com
Contribution to Green Chemical Processes and Sustainable Manufacturing
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.ituniroma1.it The chemistry of N-nitrosamides like this compound can contribute to these goals, particularly by offering milder and more efficient synthetic routes compared to traditional methods. uniroma1.it
As mentioned, the use of N-nitrosamides as precursors for diazonium salts can be performed under ambient, neutral conditions. nsf.gov This contrasts sharply with the classical diazotization method, which requires cryogenic temperatures and the use of strong acids and sodium nitrite. By avoiding harsh conditions, the N-nitrosamide route can reduce energy consumption and the need for corrosive reagents, aligning with the principles of green chemistry. nsf.govuniroma1.it
Furthermore, the development of synthetic methods for N-nitrosamides themselves is being approached from a green chemistry perspective. For example, efficient N-nitrosation of secondary amines has been achieved using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions. rsc.org This approach minimizes waste and avoids the use of toxic solvents and reagents. Utilizing reagents like methanol (B129727) as a green methylating agent in related syntheses further advances sustainable manufacturing practices. nih.gov By enabling reactions under milder conditions and through the development of greener synthetic pathways, the use of N-nitrosamides can lead to more sustainable chemical manufacturing processes. rsc.orguniroma1.it
Table 3: Green Chemistry Aspects of N-Nitrosamide Mediated Reactions A comparison of traditional methods versus N-nitrosamide-based approaches from a green chemistry perspective.
| Feature | Traditional Diazotization | N-Nitrosamide-Based Diazotization | Green Chemistry Advantage |
| Temperature | Low temperatures (e.g., 0-5 °C) required nsf.gov | Room temperature possible nsf.gov | Reduced energy consumption. |
| Reagents | Strong acids (HCl, H2SO4), Sodium Nitrite lkouniv.ac.in | Pre-formed, stable N-nitrosamide nsf.gov | Avoids handling of corrosive acids and unstable nitrous acid. |
| Conditions | Strongly acidic nsf.gov | Can be performed under neutral conditions nsf.gov | Broader substrate scope (acid-sensitive groups tolerated), less corrosive. |
| Waste | Acidic, aqueous waste stream | Organic solvent waste, recoverable byproducts | Potential for reduced aqueous waste and easier workup. |
Research Gaps and Future Directions in N Methyl 2 Nitrosobenzamide Research
Exploration of Novel and Efficient Synthetic Pathways
The development of new and improved methods for synthesizing N-Methyl-2-nitrosobenzamide is a primary area for future research. Current synthetic routes may be sufficient for laboratory-scale production, but they often face limitations in terms of yield, purity, and environmental impact. Future efforts should be directed towards creating more elegant and efficient synthetic strategies.
Key areas for exploration include:
Catalytic Approaches: Investigating the use of novel catalysts to improve reaction efficiency and selectivity. This could involve exploring transition metal catalysts, organocatalysts, or biocatalysts to facilitate the key bond-forming reactions.
Flow Chemistry: Adapting synthetic routes to continuous flow processes. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Catalyst cost and stability, catalyst separation from the product. |
| Flow Chemistry | Enhanced safety, improved reproducibility, potential for automation and scalability. | Initial setup cost, potential for clogging in microreactors. |
| Green Chemistry Approaches | Reduced environmental impact, improved safety, potential for cost savings. | Identifying suitable green solvents and reagents, optimizing reaction conditions. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. While the general reactivity of the nitroso group is known, the specific mechanistic details of its participation in various transformations, especially those leading to complex molecular architectures, remain to be fully elucidated.
Future research should focus on:
Identification of Intermediates: Utilizing advanced analytical techniques to detect and characterize transient intermediates formed during reactions. This could provide critical insights into the reaction pathway.
Kinetic Studies: Performing detailed kinetic studies to determine reaction rates, activation energies, and the influence of various parameters such as temperature, concentration, and catalyst loading.
Computational Modeling: Employing computational chemistry tools, such as density functional theory (DFT), to model reaction pathways, calculate transition state energies, and predict reaction outcomes. This can complement experimental studies and provide a deeper understanding of the underlying electronic effects.
Development of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
The ability to monitor chemical reactions in real-time is invaluable for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. The application of advanced in-situ spectroscopic techniques to reactions involving this compound is a promising area for future investigation. spectroscopyonline.comresearchgate.net
Techniques that could be particularly beneficial include:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, without the need for sampling. rptu.de
In-situ IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for monitoring changes in functional groups during a reaction. spectroscopyonline.comfrontiersin.org These techniques can provide real-time information on the consumption of starting materials and the formation of products.
In-situ UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple yet effective method for monitoring reaction progress.
The implementation of these techniques would enable a more dynamic and detailed understanding of the chemical transformations of this compound.
Integration of Machine Learning and AI in Chemical Discovery and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research. researchgate.net These powerful computational tools can be leveraged to accelerate the discovery of new reactions and predict their outcomes with increasing accuracy. friedler.netrjptonline.org
For this compound research, ML and AI could be applied to:
Predicting Reaction Success: Training ML models on existing reaction data to predict the likelihood of success for new, untested reactions. friedler.net This can help researchers prioritize experiments and avoid unnecessary trial-and-error.
Optimizing Reaction Conditions: Using algorithms to explore a vast parameter space and identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a desired outcome.
Discovering Novel Reactivity: Employing AI to analyze large datasets of chemical information and identify novel patterns of reactivity for the nitrosobenzamide scaffold, potentially leading to the discovery of entirely new transformations.
Scalable and Industrially Viable Production Methodologies
For any chemical compound to have a significant impact beyond the research laboratory, the development of scalable and economically viable production methods is essential. While initial research focuses on small-scale synthesis, future efforts must address the challenges of producing this compound on a larger scale.
Key considerations for industrial production include:
Process Optimization: Translating laboratory-scale procedures to a pilot plant and eventually to full-scale production requires careful optimization of all process parameters. This includes factors such as reaction kinetics, heat transfer, mass transfer, and product isolation and purification. researchgate.net
Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy must be carefully considered to ensure the economic viability of the process.
Safety and Environmental Regulations: Industrial chemical processes are subject to stringent safety and environmental regulations. Any scalable synthesis of this compound must be designed to be inherently safe and to minimize its environmental impact.
The development of robust and efficient large-scale production methods will be critical for enabling the broader application of this compound in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
